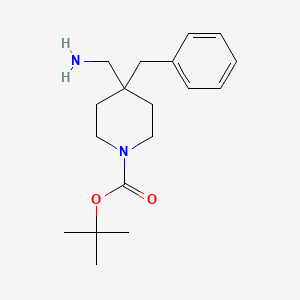

tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)20-11-9-18(14-19,10-12-20)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORMILRHMRNVMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate typically involves the reaction of 4-benzylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Targeted Protein Degradation

One of the primary applications of tert-butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The incorporation of this compound into PROTACs enhances the orientation and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, thereby improving drug-like properties and efficacy in targeted degradation strategies .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves modulation of apoptotic pathways, potentially through interaction with specific kinases or proteases critical for cancer progression .

Neuroprotective Effects

Studies have suggested that piperidine derivatives, including this compound, may possess neuroprotective effects. These effects are hypothesized to arise from the compound's ability to modulate neurotransmitter systems, potentially mitigating neurodegenerative processes .

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit enzymes involved in critical metabolic pathways. For instance, it may act as an inhibitor for certain kinases or proteases, which are essential in various biochemical processes including cancer cell proliferation and survival .

Anticancer Activity

A peer-reviewed study demonstrated that piperidine derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to apoptosis induction in cancer cell lines, highlighting its potential as an anticancer agent .

Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of piperidine derivatives, suggesting that this compound might mitigate neurodegenerative processes by modulating neurotransmitter systems. This could lead to new therapeutic strategies for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its effects at the molecular and cellular levels.

Comparison with Similar Compounds

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- Substituents: Single aminomethyl group at the 4-position.

- Key Differences : Absence of the benzyl group reduces steric hindrance and hydrophobicity. This simpler structure is widely used as a building block in medicinal chemistry, with ≥98% purity available commercially .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate

- Molecular Formula : C₁₁H₂₃N₃O₂

- Molecular Weight : 229.32 g/mol

- Substituents: Dual amino and aminomethyl groups at the 4-position.

tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

- Molecular Formula: C₁₈H₂₅NO₃

- Molecular Weight : 303.40 g/mol

- Substituents : 4-Methylbenzoyl group at the 4-position.

tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate

- Molecular Formula: C₁₇H₂₅NO₃

- Molecular Weight : 291.39 g/mol

- Substituents : Benzyloxy group at the 4-position.

- Key Differences: The ether linkage (benzyloxy) introduces polarity compared to the hydrophobic benzyl-aminomethyl combination in the target compound .

Molecular Weight and Solubility

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|

| Target Compound | 304.43 | 4-Benzyl, 4-aminomethyl | Low aqueous solubility |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 214.31 | 4-Aminomethyl | Moderate organic solubility |

| tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | 291.39 | 4-Benzyloxy | Higher polarity than target |

The target compound’s higher molecular weight and hydrophobic benzyl group likely reduce aqueous solubility compared to analogs like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .

Hydrogen Bonding and Crystallinity

Compounds with multiple amino groups (e.g., tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate) exhibit stronger hydrogen-bonding networks, as described by graph set analysis . The target compound’s aminomethyl group may participate in hydrogen bonding, but the benzyl group could disrupt crystal packing, complicating purification .

Biological Activity

tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its unique structure, which includes a piperidine ring, an aminomethyl group, and a tert-butyl carboxylate moiety, allows for various biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H27N2O2

- Molecular Weight : 315.43 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and an aminomethyl group, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, influencing various biochemical pathways. Research indicates that it may affect neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives of the 4-aminopiperidine scaffold have demonstrated efficacy against hepatitis C virus (HCV) by inhibiting viral assembly and release. One study reported EC50 values for related compounds ranging from 2.09 μM to 2.57 μM against HCV, indicating significant antiviral activity without appreciable cytotoxicity (CC50 > 20 μM) .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. It is hypothesized to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction could lead to therapeutic applications in treating conditions such as depression or anxiety disorders.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, some analogs have shown weak inhibition of CYP2C9, which could influence drug metabolism and pharmacokinetics . Understanding these interactions is crucial for optimizing the compound's therapeutic profile.

Study on Hepatitis C Virus (HCV)

A high-throughput screening identified several small molecules based on the 4-aminopiperidine scaffold that inhibited HCV replication. The study demonstrated that these compounds acted synergistically with existing antiviral drugs such as Telaprevir and Daclatasvir, enhancing their efficacy against HCV .

Neuropharmacological Investigation

Research into the neuropharmacological effects of piperidine derivatives has shown promise in animal models for anxiety and depression. Compounds similar to this compound exhibited anxiolytic effects in behavioral assays, suggesting potential for further development as antidepressants or anxiolytics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H27N2O2 |

| Molecular Weight | 315.43 g/mol |

| EC50 against HCV | 2.09 - 2.57 μM |

| CC50 (cytotoxicity) | >20 μM |

| CYP2C9 Inhibition | Weak |

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 4-(aminomethyl)-4-benzylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in a coupling reaction, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can react with benzyl halides or carbonyl-containing reagents in polar aprotic solvents like DMF or THF. Evidence from analogous syntheses suggests using NaH as a base to deprotonate the amine, followed by reaction with benzyl bromide at room temperature to introduce the benzyl group . Yield optimization requires strict anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio of amine to benzylating agent), and purification via silica gel chromatography (hexane:ethyl acetate gradients) .

Basic: What safety protocols should be followed during handling and waste disposal of this compound?

Methodological Answer:

Safety data for structurally similar piperidine derivatives indicate that the compound may pose acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Key precautions include:

- Use of PPE (nitrile gloves, lab coat, safety goggles).

- Conducting reactions in a fume hood to avoid inhalation .

- Waste disposal via segregation into halogenated solvent containers and coordination with certified biohazard waste management services to prevent environmental contamination .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are essential for confirming the benzyl and tert-butyl groups. The aminomethyl proton typically resonates at δ 2.8–3.2 ppm, while the tert-butyl group appears as a singlet at δ 1.4 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~318.2 for CHNO) .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELXL (via SHELX suite) is recommended. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Advanced: How can researchers address low yields in the benzylation step of the synthesis?

Methodological Answer:

Low yields often stem from steric hindrance at the 4-position of the piperidine ring or incomplete deprotection of the tert-butoxycarbonyl (Boc) group. Strategies include:

- Microwave-assisted synthesis: Shortening reaction time (30–60 min vs. 12–24 hrs) while maintaining 60–80°C improves efficiency .

- Catalytic agents: Adding catalytic DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the aminomethyl group .

- Purification: Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate the product from byproducts .

Advanced: How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

Contradictions between experimental and computational data (e.g., DFT-predicted H shifts) may arise from solvent effects or conformational flexibility. Steps to resolve discrepancies:

- Solvent standardization: Re-run NMR in deuterated DMSO or CDCl to match computational conditions .

- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect rotameric equilibria or slow conformational exchange .

- Cross-validation: Compare with crystallographic data (e.g., bond lengths/angles from SHELX-refined structures) .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

The benzyl and aminomethyl groups are key pharmacophores for targeting enzymes (e.g., kinases) or GPCRs. SAR strategies include:

- Bioisosteric replacement: Swapping the benzyl group with pyridinyl or cycloalkyl moieties to modulate lipophilicity (clogP) .

- Functionalization: Introducing sulfonamide or carbamate groups at the aminomethyl position to enhance binding affinity, as seen in hepatocyte growth factor inhibitors .

- Computational docking: Use AutoDock Vina to predict binding poses against target proteins (e.g., PI3Kγ), followed by in vitro IC validation .

Advanced: What strategies enable regioselective functionalization of the piperidine ring?

Methodological Answer:

Regioselectivity is controlled by steric and electronic factors:

- Protecting groups: Boc protection directs electrophiles to the less hindered 4-position .

- Metal-mediated reactions: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the benzyl group without disrupting the piperidine core .

- Temperature modulation: Low temperatures (–20°C) favor kinetic control in lithiation reactions, enabling selective substitution .

Advanced: How can researchers evaluate the compound’s stability and purity under long-term storage?

Methodological Answer:

- Accelerated stability studies: Store aliquots at 40°C/75% RH for 4 weeks and analyze via HPLC-UV (220 nm) to detect degradation products (e.g., Boc deprotection to form piperidine) .

- Mass balance analysis: Compare initial purity (≥97% by LC-MS) with post-storage results; >5% degradation warrants lyophilization or argon-atmosphere storage .

- Karl Fischer titration: Monitor moisture content (<0.1% w/w) to prevent hydrolysis of the carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.